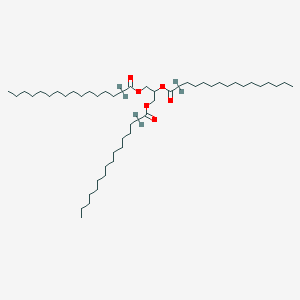
(3,3-Difluorocyclopentyl)methanesulfonyl chloride
Descripción general
Descripción
(3,3-Difluorocyclopentyl)methanesulfonyl chloride, also known as DFCP-MS, is a chemical compound that is widely used in scientific research. This compound is a versatile reagent that is used in the synthesis of various organic compounds, and it has been shown to have a wide range of applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Electrochemical Applications
- Methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3. This electrolyte has been used to study the electrochemical properties of vanadium pentoxide (V2O5) films, which are potential cathodes for sodium intercalation. This indicates MSC's role in developing advanced materials for energy storage applications (Su, Winnick, & Kohl, 2001).
Organic Synthesis
- A novel stereoselective synthesis of 1,2,3-trisubstituted 1,3-dienes from α-allenols using a methanesulfonyl chloride/tertiary amine system demonstrates MSC's utility in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Alcaide, Almendros, Aragoncillo, & Redondo, 2005).
Catalysis
- Research on the synergistic effect between bismuth(III) or antimony(III) chlorides and triflic acid in the methanesulfonylation of arenes has led to efficient catalytic systems for this reaction. This work has implications for the development of new catalytic methods in organic synthesis (Peyronneau, Boisdon, Roques, Mazières, & Roux, 2004).
Reaction Mechanisms and Kinetics
- Studies on the solvolyses of methanesulfonyl chloride and methanesulfonic anhydride provide insights into their reaction mechanisms and kinetics, which are fundamental for understanding and designing chemical processes involving these reagents (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).
Environmental Chemistry
- The study of methanesulfonic acid and its derivatives, including methanesulfonyl chloride, offers insights into their behavior and transformations in the atmosphere, which is crucial for understanding their environmental impact and roles in atmospheric chemistry (Guthrie & Gallant, 2000).
Propiedades
IUPAC Name |
(3,3-difluorocyclopentyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-5-1-2-6(8,9)3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGHEAQKMLFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclopentyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)





![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)
